molecular formula C4H7ClN2S B2418026 Isothiazol-4-ylmethanamine hydrochloride CAS No. 2193061-81-1

Isothiazol-4-ylmethanamine hydrochloride

Cat. No.: B2418026
CAS No.: 2193061-81-1
M. Wt: 150.62
InChI Key: WFLJXXZTOGWDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiazol-4-ylmethanamine hydrochloride is a heterocyclic compound with the molecular formula C₄H₇ClN₂S and a molecular weight of 150.62 g/mol . This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazol-4-ylmethanamine hydrochloride typically involves the formation of the isothiazole ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with formaldehyde and hydrochloric acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Isothiazol-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the methanamine group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated isothiazole derivatives.

    Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Isothiazol-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Benzothiazole: Contains a fused benzene ring with the thiazole ring.

    Imidazole: Similar five-membered ring but with two nitrogen atoms.

Uniqueness

Isothiazol-4-ylmethanamine hydrochloride is unique due to the presence of the methanamine group, which enhances its reactivity and solubility. This makes it more versatile in various chemical reactions and applications compared to other similar compounds .

Properties

IUPAC Name

1,2-thiazol-4-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLJXXZTOGWDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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